molecular formula C21H20N2O2 B2621627 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 841208-01-3

2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2621627
CAS No.: 841208-01-3
M. Wt: 332.403
InChI Key: UKRJXBMSBIUKGN-UHFFFAOYSA-N
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Description

2-[1-(4-Phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound featuring a 1,3-indanedione core fused with a substituted ethylidene-piperazine moiety. The indanedione scaffold is a cyclic diketone known for its planar structure and conjugation, which facilitates π–π interactions and hydrogen bonding, often critical for biological activity .

Properties

IUPAC Name

2-[1-(4-phenylpiperazin-1-yl)ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15(19-20(24)17-9-5-6-10-18(17)21(19)25)22-11-13-23(14-12-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRJXBMSBIUKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 4-phenylpiperazine with an indene-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing the piperazine structure often exhibit antidepressant properties. The interaction of the piperazine nitrogen with neurotransmitter receptors is a key mechanism. For instance, derivatives of this compound have shown potential in modulating serotonin and dopamine pathways, which are crucial in mood regulation .

Antitumor Activity

Studies have demonstrated that derivatives of 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting its potential as an anticancer agent .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism involves disrupting microbial cell wall synthesis or function.

Case Study 1: Antidepressant Efficacy

A study focused on the synthesis of novel piperazine derivatives demonstrated that introducing the indene structure enhanced binding affinity to serotonin receptors. The results indicated a significant reduction in depressive-like behaviors in animal models, supporting the potential use of this compound in treating depression .

Case Study 2: Anticancer Activity

In another investigation, a series of analogs derived from this compound were tested for anticancer efficacy. The results revealed that certain modifications increased cytotoxicity against breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Research Findings

ApplicationFindingsReferences
AntidepressantEnhanced serotonin receptor affinity; reduced depressive behaviors in models
AntitumorInduced apoptosis in cancer cells; effective against multiple cancer types
AntimicrobialEffective against S. aureus and E. coli; disrupts microbial cell functions

Mechanism of Action

The mechanism of action of 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent/R-Group Molecular Weight Key Features Biological Activity (if reported) Reference
Target Compound 4-Phenylpiperazinyl-ethylidene ~365.4 (estimated) Planar indanedione core; piperazine for receptor binding Not explicitly reported -
2-Phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-indene-1,3-diol 4-Phenylpiperazinyl-ethyl + diol - Hydroxyl groups enhance solubility; potential for H-bonding Not reported
2-({[2-(Piperazin-1-yl)ethyl]amino}methylene)-1H-indene-1,3(2H)-dione Piperazinyl-ethylamino ~313.3 Free amino group for derivatization; reduced steric bulk Not reported
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione 4-Fluorophenylpiperazinyl-methyl ~353.4 Fluorine improves metabolic stability; indole-dione core Not reported
2-(1-{[(2,4-Difluorophenyl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione Difluorophenylmethylamino 313.31 Fluorine enhances lipophilicity; primary amine for reactivity Not reported
2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione Triazole-phenylamino 330.34 Triazole introduces H-bonding and π-stacking Antiviral/anticancer (analogous thiadiazoles)

Physicochemical and Crystallographic Properties

  • Crystallography: The bromo-substituted indanedione in exhibits planar geometry with minor deviations (dihedral angles <1.1°), stabilized by C–H⋯O and π–π interactions. The target compound’s phenylpiperazine group may disrupt planarity, affecting crystal packing and solubility .
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~365.4 vs. ~313.3 in ) suggests reduced solubility, which could be mitigated by prodrug strategies or formulation adjustments.

Biological Activity

The compound 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione is a derivative of the indene-1,3-dione family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its pharmacological potential.

Synthesis and Structural Characteristics

The title compound was synthesized through a reaction involving 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate and 1-phenylpiperazine. The synthesis was performed in acetonitrile under reflux conditions for 24 hours, yielding a light yellow solid with a melting point of 402–403 K and a yield of 75% . The crystal structure reveals a complex arrangement featuring an isoindoline-1,3-dione core linked to piperazine and phenyl groups, with notable bond lengths indicating strong interactions within the molecular framework .

Anticancer Properties

Research indicates that compounds with arylpiperazine moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives similar to the title compound demonstrate comparable cytotoxicity to established anticancer drugs like doxorubicin . The mechanism of action often involves interaction with DNA, particularly through topoisomerase II inhibition and minor groove binding .

Antioxidant Activity

The antioxidant potential of related indanedione derivatives has been evaluated through various assays measuring nitric oxide (NO) scavenging and DPPH radical inhibition. For example, some derivatives exhibited up to 29.5% NO scavenging activity and significant lipid peroxidation inhibition . While specific data on the title compound's antioxidant activity is limited, its structural similarity to known antioxidants suggests potential efficacy.

Antimicrobial and Antifungal Activities

The antimicrobial properties of related indanediones have been documented, with some compounds showing moderate to low activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The title compound's structural features may confer similar antimicrobial properties; however, direct evaluations are necessary to confirm these effects.

Study on Cytotoxicity

In a recent study assessing the cytotoxic effects of various indanedione derivatives, compounds structurally related to the title compound were tested against prostate cancer cells. Results indicated that these derivatives exhibited significant cytotoxicity compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being suggested as underlying processes .

Research on Antioxidant Effects

Another study focused on synthesizing a series of indanedione derivatives for their antioxidant properties. The findings revealed that certain modifications in the chemical structure enhanced antioxidant activity significantly. This highlights the importance of structural variations in optimizing biological activity .

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